molecular formula C16H17NO3 B8168078 Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8168078
M. Wt: 271.31 g/mol
InChI Key: YDEYJTKRPCOEBO-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group and a methoxy group attached to one of the phenyl rings, and an ester functional group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of Functional Groups: The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce the amino group, while methoxylation can be achieved using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the biphenyl derivative with methyl acetate under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate
  • Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate
  • Methyl 2-(3-amino-3’-hydroxy-[1,1’-biphenyl]-4-yl)acetate

Uniqueness

Methyl 2-(3-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate is unique due to the specific positioning of the amino and methoxy groups on the biphenyl core, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[2-amino-4-(3-methoxyphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-5-3-4-11(8-14)12-6-7-13(15(17)9-12)10-16(18)20-2/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEYJTKRPCOEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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